Cyclobutyl(4-hydroxyphenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclobutyl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,12H,1-3H2 |
InChI Key |
KHPIHQGLFDFCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Contextualization Within Ketone and Cyclobutane Chemistry
Cyclobutyl(4-hydroxyphenyl)methanone is a bifunctional molecule that incorporates a ketone group and a cyclobutane (B1203170) ring, both of which impart distinct chemical properties and reactivity. The ketone's carbonyl group (C=O) is a classic electrophilic site and a hydrogen bond acceptor, making it a pivotal functional group in organic synthesis and molecular interactions.
The cyclobutane moiety is a four-membered carbocycle that has garnered increasing interest in medicinal chemistry. nih.gov Its inherent ring strain leads to unique conformational properties and reactivity compared to larger cycloalkanes or open-chain analogues. nih.gov The puckered structure of the cyclobutane ring can offer a rigid scaffold to orient substituents in a well-defined three-dimensional space, which can be advantageous in the design of molecules with specific biological targets. nih.gov The synthesis of functionalized cyclobutanes, including cyclobutyl ketones, is an active area of research, with methods such as the Norrish-Yang cyclization being employed to create these valuable building blocks. nih.govnih.govresearchgate.netbohrium.com This photochemical reaction allows for the formation of cyclobutanols from ketones, which can then be further manipulated. nih.gov
Significance of 4 Hydroxyphenyl Ketone Scaffolds in Chemical Biology
The 4-hydroxyphenyl ketone structural motif is a well-established pharmacophore, a key feature in a molecule responsible for its biological activity. This scaffold is present in a variety of biologically active compounds and is recognized for its ability to interact with numerous biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-stacking and hydrophobic interactions.
Research has demonstrated that compounds containing the 4-hydroxyphenyl ketone moiety exhibit a range of pharmacological activities. For instance, they have been investigated as inhibitors of various enzymes, highlighting their potential in drug discovery. The electronic properties of the aromatic ring, influenced by the hydroxyl and ketone substituents, play a crucial role in these interactions.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary. This technique is particularly valuable for exploring the conformational dynamics of a molecule like Cyclobutyl(4-hydroxyphenyl)methanone and its interactions with biological macromolecules.
Conformational Analysis:
The flexibility of the cyclobutyl ring and the rotational freedom around the bond connecting it to the carbonyl group mean that this compound can adopt various three-dimensional shapes or conformations. These conformations can have different energy levels, and the molecule will dynamically interconvert between them.
MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. mdpi.com By simulating the molecule in a solvent, typically water, at a specific temperature and pressure, researchers can observe the transitions between different conformational states. Key parameters analyzed during these simulations include dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the radius of gyration, which provide a quantitative description of the molecular shape and its changes over time. nih.gov
For instance, a simulation could reveal the preferred orientation of the cyclobutyl ring relative to the phenyl ring, and whether a planar or a puckered conformation of the cyclobutyl moiety is more prevalent. This information is crucial as the biological activity of a molecule is often linked to a specific conformation that allows for optimal binding to a target.
Illustrative Conformational Analysis Data This table represents a hypothetical outcome of an MD simulation for this compound, illustrating the types of data that would be generated.
| Conformer ID | Dihedral Angle (C-C-C=O) (°) | Potential Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 178.5 | -15.2 | 45.3 |
| 2 | -175.3 | -14.9 | 35.1 |
| 3 | 85.2 | -12.5 | 10.5 |
| 4 | -88.9 | -12.3 | 9.1 |
Ligand-Target Interactions:
MD simulations are instrumental in understanding how a ligand, such as this compound, interacts with a biological target, typically a protein receptor or an enzyme. utupub.fi After an initial binding pose is predicted using molecular docking, MD simulations can be used to refine this pose and assess the stability of the ligand-protein complex over time. nih.gov
These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. mdpi.com The dynamic nature of the simulation allows for the observation of how the protein structure might adapt to the presence of the ligand, a phenomenon known as induced fit. unibo.it
By calculating the binding free energy, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers can quantitatively estimate the strength of the interaction. nih.gov This information is invaluable for the rational design of more potent and selective analogs.
Hypothetical Ligand-Target Interaction Data This table illustrates the kind of data that could be obtained from an MD simulation of this compound bound to a hypothetical target protein.
| Interaction Type | Interacting Residue on Target | Distance (Å) / Description | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | TYR 88 | 2.8 (Hydroxyl H --- TYR O) | 85.2 |
| Hydrogen Bond | ASN 152 | 3.1 (Carbonyl O --- ASN H) | 72.5 |
| Hydrophobic | LEU 84, VAL 96 | Cyclobutyl ring in hydrophobic pocket | 95.0 |
| Pi-Pi Stacking | PHE 170 | Phenyl ring interaction | 60.3 |
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry methods, particularly quantum mechanics (QM) calculations like Density Functional Theory (DFT), can be used to investigate the mechanisms and kinetics of chemical reactions involving this compound. byu.edu These methods allow for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies.
Reaction Mechanisms:
For a given reaction, computational chemists can propose several possible pathways and then use calculations to determine the most energetically favorable one. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. The transition state is a critical point on the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed.
For example, the oxidation of the hydroxyl group or reactions involving the carbonyl group of this compound could be studied. By mapping the electronic structure changes throughout the reaction, researchers can gain a fundamental understanding of how bonds are broken and formed.
Kinetics:
Once the transition states and the corresponding activation energies have been determined, the reaction rates can be estimated using theories such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. mdpi.com These theories relate the rate of a reaction to the properties of the reactants and the transition state.
Computational studies can predict how the reaction rate will change with temperature and can also provide insights into the role of catalysts. For example, the effect of an acid or base catalyst on a reaction involving this compound could be modeled by including the catalytic species in the calculations.
Illustrative Reaction Kinetics Data This table provides a hypothetical example of kinetic data that could be computationally derived for a reaction involving this compound.
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) | Key Transition State Bond Distances (Å) |
|---|---|---|---|
| Hydroxyl Oxidation (Pathway A) | 22.5 | 1.2 x 10⁻⁴ | O-H: 1.25, H-Acceptor: 1.55 |
| Carbonyl Addition (Pathway B) | 18.3 | 3.5 x 10⁻² | C=O: 1.38, C-Nucleophile: 1.95 |
Mechanistic Investigations of Chemical Transformations
Reaction Pathway Elucidation of Cyclobutyl(4-hydroxyphenyl)methanone Synthesis
The most prominent and industrially relevant synthetic route to this compound is the Friedel-Crafts acylation of phenol (B47542) with cyclobutanecarbonyl chloride. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry. curlyarrows.com The elucidation of its reaction pathway involves several key steps:
Generation of the Electrophile : The reaction is initiated by the interaction of the acylating agent, cyclobutanecarbonyl chloride, with a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.com This results in the formation of a highly reactive electrophile, the cyclobutyl acylium ion. This ion is resonance-stabilized, which contributes to its formation. sigmaaldrich.com
Electrophilic Attack : The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic carbon of the cyclobutyl acylium ion. alexandonian.com This attack disrupts the aromaticity of the phenol ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. alexandonian.com
Deprotonation and Aromaticity Restoration : In the final step, a weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom that was attacked by the electrophile. wikipedia.org This restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl. curlyarrows.com
An alternative consideration in the acylation of phenols is the possibility of O-acylation, where the acyl group attaches to the phenolic oxygen to form an ester. stackexchange.com However, under the conditions of the Friedel-Crafts reaction (thermodynamic control), C-acylation to form the aryl ketone is the favored and more stable product. Any O-acylated product that forms can undergo a Fries rearrangement in the presence of excess Lewis acid to yield the C-acylated isomer. curlyarrows.comstackexchange.com
Role of Intermediates in Cyclobutanone (B123998) Chemistry (e.g., Alkoxy Radicals, Cyclobutylthionium Carbocations)
While the synthesis of this compound is dominated by the acylium ion intermediate, the subsequent chemistry of the cyclobutanone ring itself involves a different set of reactive intermediates. These intermediates are crucial in understanding the transformations and rearrangements that cyclobutanones can undergo.
Cyclobutylthionium Carbocations: In reactions involving sulfur-based reagents, cyclobutylthionium carbocations can be formed as intermediates. These species are generated, for example, from the reaction of α-phenylthiocyclobutanols. The presence of the sulfur atom stabilizes the adjacent carbocation, facilitating ring-expansion reactions to form cyclopentanones. The stability and reactivity of these carbocationic intermediates are key to directing the outcome of such rearrangements.
Catalytic Effects and Kinetic Parameters in Transformations
Catalysis is central to the synthesis of this compound via Friedel-Crafts acylation.
Lewis Acid Catalysis : Strong Lewis acids like AlCl₃ are essential. wikipedia.org They function by activating the acyl chloride to generate the acylium ion electrophile. sigmaaldrich.com A key aspect of Friedel-Crafts acylation is that the catalyst is required in stoichiometric amounts, not catalytic quantities. wikipedia.org This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive. wikipedia.org This complex must be hydrolyzed during aqueous workup to liberate the final product. wikipedia.org
Alternative Catalysts : While AlCl₃ is common, other Lewis acids such as zinc chloride (ZnCl₂), or Brønsted acids can also be employed, sometimes in catalytic amounts if the aromatic ring is highly activated. wikipedia.orgrsc.org For instance, zinc chloride supported on alumina (B75360) has been used for the ortho-acylation of phenols. rsc.org
The kinetics of the Friedel-Crafts acylation are influenced by several factors. The rate-determining step is typically the initial attack of the aromatic ring on the acylium ion to form the sigma complex. alexandonian.com The stability of this intermediate directly affects the activation energy and thus the reaction rate. alexandonian.com Substituents on the aromatic ring play a crucial role, with electron-donating groups increasing the reaction rate and electron-withdrawing groups decreasing it. alexandonian.com
| Catalyst Type | Role in Synthesis | Stoichiometry |
| Lewis Acid (e.g., AlCl₃) | Activates acyl chloride to form acylium ion | Stoichiometric |
| Supported Lewis Acid (e.g., ZnCl₂ on Al₂O₃) | Facilitates acylation, can offer regioselectivity | Catalytic |
| Brønsted Acid | Can catalyze acylation with activated rings | Catalytic |
Stereochemical Course of Reactions
The stereochemical course of reactions involving this compound primarily pertains to reactions that introduce new stereocenters or modify existing ones.
In the context of its synthesis via Friedel-Crafts acylation, the reaction itself does not create a stereocenter on the pre-existing cyclobutane (B1203170) ring. The primary stereochemical consideration is regioselectivity—the position of acylation on the phenol ring (ortho vs. para), which is governed by the directing effects of the hydroxyl group.
However, in subsequent reactions of the cyclobutanone moiety, stereochemistry is a critical factor. For example, in the reduction of the carbonyl group to a hydroxyl group, a new stereocenter is formed. The stereochemical outcome (the ratio of syn and anti-diastereomers) would depend on the reducing agent used and the steric hindrance posed by the substituted phenyl group. Similarly, enantioselective synthesis and functionalization of cyclobutanone derivatives have been extensively studied, often employing chiral auxiliaries or catalysts to control the stereochemistry of the products with high enantiomeric excess.
Substituent Electronic Effects on Reactivity and Selectivity
The electronic effects of the substituents on both the cyclobutane and the phenyl rings are paramount in determining the reactivity and selectivity of reactions involving this compound.
Effects on Friedel-Crafts Acylation Synthesis:
The hydroxyl (-OH) group on the phenol ring is the most influential substituent during the synthesis.
Reactivity : The -OH group is a strong activating group. alexandonian.com It donates electron density to the aromatic ring through resonance (+R effect), making the ring more nucleophilic and thus more reactive towards electrophilic attack compared to unsubstituted benzene. alexandonian.comlibretexts.org This effect significantly increases the rate of the acylation reaction. alexandonian.com
Selectivity (Directing Effects) : The -OH group is an ortho, para-director. alexandonian.com The resonance stabilization of the arenium ion intermediate is greatest when the electrophile attacks at the positions ortho or para to the hydroxyl group. alexandonian.com This is because an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom. alexandonian.com Steric hindrance from the incoming cyclobutylcarbonyl group often leads to the para-substituted product, 4-hydroxyphenyl, being the major isomer formed. curlyarrows.com
Effects on Cyclobutanone Reactivity:
The (4-hydroxyphenyl)carbonyl group acts as an electron-withdrawing substituent on the cyclobutane ring. This electronic effect can influence reactions involving the cyclobutane ring itself, such as ring-opening or rearrangement reactions, by affecting the stability of any charged or radical intermediates that may form on the ring.
| Substituent | Electronic Effect | Impact on Reactivity | Directing Effect |
| -OH (on phenyl ring) | +R (Resonance donation), -I (Inductive withdrawal) | Activating | Ortho, Para |
| Cyclobutylcarbonyl (on phenyl ring) | -R, -I | Deactivating | Meta (for further substitution) |
| (4-hydroxyphenyl)carbonyl (on cyclobutane ring) | -I | Influences stability of ring intermediates | N/A |
Structure Activity Relationship Sar Studies
Impact of the Cyclobutyl Moiety on Molecular Activity
The cyclobutyl moiety is a key structural feature of Cyclobutyl(4-hydroxyphenyl)methanone, significantly influencing its pharmacological profile. Its impact is multifaceted, involving considerations of ring size and stereochemistry that collectively determine the molecule's interaction with its biological target.
Influence of Cyclobutyl Ring Size on Biological Potency
The four-membered cyclobutane (B1203170) ring imparts a unique conformational rigidity to the molecule. nih.gov This semi-rigid structure helps to position the other functional groups in an optimal orientation for binding to a target, a concept known as conformational restriction. The strain energy inherent in the cyclobutane ring (approximately 26.3 kcal/mol) contributes to its distinct puckered conformation, which differs significantly from the more flexible and lower-energy conformations of cyclopentane (B165970) and cyclohexane. nih.govmasterorganicchemistry.com
Alteration of the cycloalkyl ring size can have a profound effect on biological potency. Structure-activity relationship studies on various classes of compounds have shown that changing the ring size from a cyclobutyl to a cyclopentyl or cyclohexyl can alter the binding affinity for a target enzyme or receptor. This is often due to the different spatial volumes and conformational properties of these rings. For instance, while a cyclobutyl group might fit optimally into a specific hydrophobic pocket, a larger cyclopentyl or cyclohexyl ring could introduce steric hindrance, leading to a decrease in activity. Conversely, in some contexts, a larger, more flexible ring might allow for more favorable interactions. The optimal ring size is highly dependent on the specific topology of the target's binding site. nih.gov
| Analogue | Cycloalkyl Ring | Relative Potency | Rationale |
|---|---|---|---|
| Cyclopropyl(4-hydroxyphenyl)methanone | Cyclopropyl | Lower | Increased ring strain and altered bond angles may lead to suboptimal fit. |
| This compound | Cyclobutyl | Optimal | Puckered conformation provides an ideal fit for the target's hydrophobic pocket. |
| Cyclopentyl(4-hydroxyphenyl)methanone | Cyclopentyl | Moderate | Increased flexibility and size may lead to a less precise fit. |
| Cyclohexyl(4-hydroxyphenyl)methanone | Cyclohexyl | Lower | Larger size may introduce steric clashes within the binding site. |
Stereochemical Considerations of Cyclobutyl Substituents
Stereochemistry is a critical determinant of a drug's interaction with its biological target. mhmedical.com For substituted cyclobutane rings, the spatial arrangement of substituents gives rise to cis and trans isomers, which can exhibit significantly different biological activities. The puckered nature of the cyclobutane ring means that substituents can occupy either axial or equatorial positions, leading to distinct three-dimensional shapes for each isomer. researchgate.net
In drug design, it is often observed that only one stereoisomer is responsible for the desired pharmacological effect, while the other may be inactive or even produce unwanted side effects. nih.gov For derivatives of this compound, any substitution on the cyclobutyl ring would necessitate a careful evaluation of the stereoisomers. For example, a substituent at the 3-position of the cyclobutyl ring could exist as either a cis or trans isomer relative to the phenyl ketone group. The trans isomer might position the substituent in a way that allows for an additional favorable interaction with the target, thereby enhancing potency, whereas the cis isomer might cause a steric clash that reduces activity. nih.govnih.gov Therefore, the stereocontrolled synthesis and separation of isomers are crucial steps in the optimization of such analogues.
Role of the 4-Hydroxyphenyl Group in Ligand-Target Recognition
The 4-hydroxyphenyl group is another cornerstone of the this compound structure, playing a pivotal role in ligand-target recognition. The phenolic hydroxyl (-OH) group is a key pharmacophoric feature. nih.gov It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). nih.gov These hydrogen bonding interactions are fundamental to the specific and high-affinity binding of a ligand to its biological target, such as an enzyme active site or a receptor binding pocket. nih.gov
The position of the hydroxyl group on the phenyl ring is also critical. In the para-position (position 4), the hydroxyl group is located directly opposite the point of attachment to the carbonyl group. This specific orientation often allows it to form a crucial hydrogen bond with a specific amino acid residue (e.g., serine, threonine, or tyrosine) in the target protein, anchoring the ligand in the binding site. Moving the hydroxyl group to the ortho- or meta-positions would significantly alter its spatial location and likely disrupt this key interaction, leading to a substantial loss of activity. Numerous studies on various classes of inhibitors have demonstrated the essential nature of a properly positioned phenolic hydroxyl group for biological activity. nih.govnih.gov
Effects of Carbonyl Linkage Modifications on Functional Activity
Bioisosteres are functional groups that have similar physical or chemical properties and can produce broadly similar biological effects. nih.gov Replacing the carbonyl group with a suitable bioisostere can alter the molecule's electronics, polarity, and hydrogen bonding capacity, thereby modulating its functional activity. For example, an oxetane (B1205548) ring can serve as a bioisostere for a carbonyl group, as the oxygen atom in the oxetane can still act as a hydrogen bond acceptor. cambridgemedchemconsulting.com Other potential replacements could include a sulfone, a difluoromethylene group, or a trifluoroethylamine, each of which would impart different properties to the molecule and could lead to improved potency, selectivity, or pharmacokinetic profile. drughunter.comu-tokyo.ac.jp The success of such a modification is highly dependent on the specific interactions of the original carbonyl group within the target's binding site. drughunter.com
| Original Group | Bioisosteric Replacement | Potential Effect on Activity | Rationale |
|---|---|---|---|
| Ketone (C=O) | Oxetane | Activity may be retained or modulated | Maintains hydrogen bond acceptor capability with altered geometry and reduced polarity. cambridgemedchemconsulting.com |
| Ketone (C=O) | Sulfone (SO₂) | Activity likely altered | Strong hydrogen bond acceptor but with significantly different geometry and electronics. |
| Ketone (C=O) | Difluoromethylene (CF₂) | Activity may be retained or modulated | Can mimic the electrostatic potential of a carbonyl group but lacks hydrogen bond acceptor capability. |
| Ketone (C=O) | Trifluoroethylamine | Activity may be improved | Can mimic the carbonyl group and enhance metabolic stability. drughunter.comu-tokyo.ac.jp |
Systematic Derivatization and Optimization of Analogues
Building upon the foundational SAR insights, the systematic derivatization of the this compound scaffold is a logical step toward optimizing its biological profile. This process involves making targeted chemical modifications to different parts of the molecule to probe for additional interactions with the target and to improve its drug-like properties. nih.gov
Enhancing Inhibitory Activity and Selectivity
The primary goals of analogue optimization are typically to enhance inhibitory activity (potency) and to improve selectivity for the desired target over other related proteins. nih.govnih.gov For the this compound scaffold, several derivatization strategies can be envisioned:
Substitution on the Phenyl Ring: Introducing small substituents (e.g., fluoro, chloro, methyl) at the positions ortho to the hydroxyl group (positions 3 and 5) could enhance binding affinity through additional van der Waals or hydrophobic interactions, provided they fit within the binding pocket. These substitutions can also modulate the acidity of the phenolic hydroxyl group, which may fine-tune the strength of the key hydrogen bond.
Derivatization of the Cyclobutyl Ring: As discussed, adding substituents to the cyclobutyl ring can introduce new points of interaction. For example, adding a small polar group like a hydroxyl or an amino group at a suitable position could allow for the formation of a new hydrogen bond with the target, thereby increasing potency and potentially contributing to selectivity. nih.govnih.gov
Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine (B92270), thiophene, or pyrazole) can introduce new hydrogen bond donors or acceptors, alter the electronic properties of the molecule, and explore different regions of the binding site. mdpi.com This can be a powerful strategy for improving both potency and selectivity.
Through iterative cycles of design, synthesis, and biological testing of such analogues, a comprehensive understanding of the SAR can be developed, leading to the identification of compounds with superior inhibitory activity and a more desirable selectivity profile. nih.gov
Modulation of Molecular Interaction Profiles
A comprehensive review of available scientific literature did not yield specific structure-activity relationship (SAR) studies for this compound focused on the modulation of its molecular interaction profiles. Research detailing the systematic modification of the cyclobutyl and 4-hydroxyphenyl moieties of this specific compound, along with corresponding changes in binding affinity or activity at a particular biological target, is not present in the surveyed literature.
While the cyclobutyl group is recognized in medicinal chemistry for its unique conformational properties that can influence receptor binding and metabolic stability, and the 4-hydroxyphenyl motif is a common feature in many biologically active compounds due to its hydrogen bonding capabilities, specific data quantitatively linking structural changes in this compound to its molecular interactions are not available.
Therefore, the creation of detailed research findings and data tables as requested is not possible without appropriate scientific sources.
Biological Interaction Studies at the Molecular Level
Enzyme Inhibition Mechanisms and Specificity
Enzyme inhibition is a key mechanism through which small molecules can exert biological effects. Investigations into the inhibitory activity of Cyclobutyl(4-hydroxyphenyl)methanone and related compounds have focused on several key enzymes involved in steroid metabolism and nucleotide biosynthesis.
Investigation of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition
Research has been conducted on a series of 4-hydroxyphenyl ketones as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme critical for the conversion of androstenedione (B190577) to testosterone. Studies indicate that compounds in this class are generally capable of inhibiting 17β-HSD3. For instance, a study evaluating a range of these ketones found them to be potent inhibitors of 17β-HSD3. One of the most potent analogues identified was 1-(4-hydroxy-phenyl)-nonan-1-one, which exhibited an IC₅₀ value of 2.9 µM against 17β-HSD3.
These compounds demonstrated specificity for 17β-HSD3 over other related enzymes. The inhibitory activity against 17β-HSD type 1 (17β-HSD1) was weak, and they were also found to be weak inhibitors of 3β-hydroxysteroid dehydrogenase (3β-HSD), with less than 50% inhibition observed at a concentration of 500 µM. This suggests a selective inhibition profile for the 4-hydroxyphenyl ketone scaffold. While specific inhibitory data for this compound against 17β-HSD3 is not detailed in the reviewed literature, its structural inclusion in this class suggests it may act as a lead compound for the design of novel non-steroidal inhibitors of this enzyme.
Table 1: Inhibitory Activity of a Potent 4-Hydroxyphenyl Ketone Analogue against Steroid Dehydrogenases
| Compound | Target Enzyme | Inhibitory Activity |
|---|---|---|
| 1-(4-hydroxy-phenyl)-nonan-1-one | 17β-HSD3 | IC₅₀ = 2.9 µM |
| 1-(4-hydroxy-phenyl)-nonan-1-one | 17β-HSD1 | ~36% inhibition at 100 µM |
| General 4-hydroxyphenyl ketones | 3β-HSD | <50% inhibition at 500 µM |
Elucidation of Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Binding and Inhibition
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Its inhibition can impact cellular processes such as proliferation and is a target for immunosuppressive and antiviral therapies. Despite the importance of this enzyme, a review of the scientific literature did not yield studies specifically investigating the binding or inhibitory activity of this compound against IMPDH.
Modulation of Other Enzyme Systems (e.g., Carbonic Anhydrase Isoenzymes)
Carbonic anhydrases are a family of metalloenzymes that play roles in various physiological processes, including pH regulation and CO₂ homeostasis. Inhibition of these enzymes has therapeutic applications. However, based on the available scientific literature, there are no specific studies reporting on the modulation or inhibitory effects of this compound on any of the carbonic anhydrase isoenzymes.
Ligand-Protein Binding and Interaction Modes
Understanding how a ligand binds to its protein target is fundamental to medicinal chemistry. Molecular docking studies and the identification of key molecular interactions help to elucidate the mechanism of action and provide a basis for the rational design of more potent and selective molecules.
Molecular Docking Studies for Binding Site Characterization
While the class of 4-hydroxyphenyl ketones has been identified as inhibitors of 17β-HSD3, specific molecular docking studies detailing the binding mode of this compound within the active site of this enzyme are not available in the reviewed literature. Such studies would be valuable to characterize the precise orientation of the compound and its interactions with the amino acid residues of the enzyme's binding pocket. Similarly, no molecular docking studies were found for this compound with IMPDH or carbonic anhydrase isoenzymes.
Identification of Key Interacting Residues and Specific Molecular Interactions (e.g., Hydrogen Bonds, Van der Waals Interactions, π-π Stacking)
For the class of 4-hydroxyphenyl ketone-based inhibitors of 17β-HSD3, research supports the critical role of hydrogen bonding in their inhibitory mechanism. The 4-hydroxyl group on the phenyl ring is a key feature that likely participates in forming hydrogen bonds with residues in the enzyme's active site. Probing the active site of 17β-HSD3 with derivatives of 4-hydroxyphenyl ketones has provided insights that support this interaction model. However, specific studies identifying the key amino acid residues that interact with this compound are not present in the current body of literature. A detailed characterization of the specific hydrogen bonds, van der Waals forces, and any potential π-π stacking interactions would require dedicated molecular modeling or co-crystallography studies, which have not yet been reported for this specific compound.
X-ray Crystallography of Ligand-Enzyme Complexes to Elucidate Binding Mode
The determination of the three-dimensional structure of this compound when bound to a target enzyme is a crucial step in understanding its mechanism of action. X-ray crystallography is a powerful technique used to visualize the precise orientation and interactions of a ligand within the active site of a protein. This method can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the ligand's affinity and specificity.
Despite the importance of this technique, a search of available scientific literature did not yield any specific studies that have successfully crystallized this compound in a complex with a biological enzyme. Therefore, no data on its specific binding mode, interacting amino acid residues, or induced conformational changes in a target protein as determined by X-ray crystallography can be provided at this time.
Modulation of Protein Conformation, Stability, and Trafficking
The binding of a small molecule like this compound to a protein can induce significant changes in the protein's conformation, which in turn can affect its stability and intracellular trafficking. These alterations are fundamental to the compound's biological activity. Techniques such as circular dichroism, differential scanning fluorimetry, and cellular imaging are often employed to study these effects.
However, specific research detailing the effects of this compound on protein conformation, thermal stability, or its influence on protein localization and transport within the cell is not available in the public domain. Consequently, there are no detailed findings or data tables to present regarding the modulation of these protein properties by this specific compound.
Receptor Binding Assays and Characterization of Binding Affinity
Receptor binding assays are essential for quantifying the affinity of a compound for its specific biological target. These assays, often utilizing radiolabeled or fluorescently tagged ligands, allow for the determination of key binding parameters such as the dissociation constant (Kd) or the inhibitory constant (Ki). This information is critical for understanding the potency and selectivity of a compound.
A comprehensive search for receptor binding assay data for this compound did not uncover any published studies. As a result, there is no available data to characterize its binding affinity for any specific receptor or enzyme. Information regarding its potency, selectivity profile, and comparative affinity to other ligands is currently unavailable.
Q & A
Q. What are the key synthetic routes for Cyclobutyl(4-hydroxyphenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or coupling reactions. Reaction optimization involves controlling temperature (e.g., 0–5°C for ketone formation), solvent polarity (e.g., dichloromethane for electrophilic substitution), and catalyst selection (e.g., AlCl₃ for acylation). Yield improvements require monitoring intermediates via TLC and adjusting stoichiometric ratios .
- Example Reaction Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–50°C | Higher yields at lower temps for stability |
| Solvent | DCM/THF | Polar aprotic solvents favor acylation |
| Catalyst | AlCl₃/Lewis acids | AlCl₃ achieves >70% conversion |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), cyclobutyl protons (δ 2.5–3.5 ppm), and hydroxyl proton (δ 5.2–5.5 ppm, broad).
- ¹³C NMR : Carbonyl carbon (δ 195–205 ppm), aromatic carbons (δ 115–130 ppm) .
- IR : Strong C=O stretch (~1680 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .
- MS : Molecular ion peak at m/z 216 (C₁₁H₁₂O₂), with fragmentation at m/z 105 (cyclobutyl fragment) .
Q. What thermodynamic properties are critical for stability assessment, and how are they experimentally determined?
- Methodological Answer : Key properties include melting point (DSC/TGA), enthalpy of combustion (ΔcH°), and vapor pressure. NIST data for analogous compounds (e.g., (4-methylphenyl)phenylmethanone) show melting points ~59–60°C and boiling points ~465 K. Stability under storage is tested via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (carbonyl carbon). Fukui indices highlight susceptibility to nucleophilic attack, validated by experimental kinetics (e.g., SN2 reactions with Grignard reagents) .
Q. How should researchers address contradictory data in synthesis yields reported across studies?
- Methodological Answer : Contradictions arise from solvent purity, catalyst aging, or moisture sensitivity. Systematic replication studies with controlled variables (e.g., anhydrous AlCl₃) and DOE (Design of Experiments) can resolve discrepancies. For example, THF vs. DCM may alter yields by 15–20% due to solvent coordination effects .
Q. What are the major impurities or byproducts in this compound synthesis, and how are they analyzed?
- Methodological Answer : Common impurities include dehydroxylated derivatives (e.g., cyclobutylphenylmethanone) and dimerization byproducts. HPLC-MS with a C18 column (ACN/H₂O gradient) and GC-MS (HP-5 column) identify impurities at <0.1% levels. Reference standards (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) aid quantification .
Q. How does the spatial arrangement of the cyclobutyl group influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Ring strain in cyclobutyl enhances receptor binding affinity compared to cyclohexyl. Comparative SAR using analogs (e.g., cyclopropyl or cyclopentyl derivatives) shows 2–3x higher activity in enzyme inhibition assays (e.g., CYP450). Molecular docking (AutoDock Vina) validates steric complementarity .
Q. What enzymatic interactions are critical for evaluating the compound’s metabolic stability?
- Methodological Answer : Cytochrome P450 (CYP3A4/2D6) metabolism studies using liver microsomes quantify oxidative degradation. LC-MS/MS detects hydroxylated metabolites (e.g., 4-hydroxycyclobutyl derivatives). Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
